3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one is a heterocyclic compound that features a fused structure comprising a benzo-fused furo and pyrimidine ring. This compound has garnered interest due to its potential applications in medicinal chemistry and drug discovery, particularly as a precursor for various biologically active molecules.
The compound is classified under heterocyclic compounds, specifically within the category of pyrimidines. It is often synthesized as part of research focused on developing new pharmaceuticals and understanding their mechanisms of action. The compound's structure allows for various substitutions, making it versatile for further chemical modifications.
The synthesis of 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one can be achieved through several methods, primarily involving cyclization reactions. One notable approach includes the intramolecular cyclization of 4-substituted 2-amino-5-bromo-6-(2-hydroxyphenyl)-pyrimidine derivatives. This method utilizes strong bases such as potassium tert-butoxide to facilitate the cyclization process .
The molecular structure of 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one consists of a pyrimidine ring fused with a furo group and a benzene moiety. This unique arrangement contributes to its chemical properties and reactivity.
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one undergoes several types of chemical reactions:
The specific conditions for these reactions vary based on the desired product but generally involve the use of catalysts or specific reagents to facilitate transformation.
The mechanism of action for compounds like 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one often involves interaction with biological targets such as enzymes or receptors. These interactions can lead to inhibition or activation of specific pathways relevant in disease processes.
Research indicates that derivatives of this compound may exhibit neurotropic activity, suggesting potential applications in treating neurological disorders .
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one has potential applications in:
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one represents a fused polycyclic system that integrates structural elements from several heterocyclic families. The core structure consists of a pyrimidinone ring (positions 1,3,4) fused with a benzofuran moiety at the [3,2-d] bond, creating a planar tricyclic framework. According to IUPAC naming conventions, the atom numbering initiates at the pyrimidinone nitrogen (position 3), proceeding through the fused system with oxygen at the 1-position of the furan ring. This compound exhibits structural isomerism with angularly fused variants like benzo[4,5]furo[2,3-d]pyrimidin-4-ones, where fusion occurs at different bond positions, leading to distinct electronic distributions and molecular geometries. The systematic name explicitly defines the fusion pattern: benzo[4,5] indicates the benzene ring fusion occurs across the 4a-9a bonds of the furopyrimidine system [3] [8].
The molecular formula is C₁₀H₆N₂O₂ (molecular weight: 186.17 g/mol), with characteristic density of 1.53 g/cm³ and a high melting point of 277°C, indicative of strong intermolecular interactions and crystalline stability. The planar configuration facilitates π-π stacking interactions, while the electron-deficient pyrimidinone ring and electron-rich furan create a push-pull electronic system. This compound's SMILES notation (O=C1C(OC2=CC=CC=C23)=C3N=CN1) precisely encodes the connectivity, highlighting the carbonyl group (O=C1) and the fused bicyclic system (C2=CC=CC=C23) [1] [3].
Table 1: Nomenclature and Fundamental Properties of 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one
Property | Value/Descriptor |
---|---|
CAS Registry Number | 39786-36-2 |
IUPAC Name | 3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one |
Molecular Formula | C₁₀H₆N₂O₂ |
Molecular Weight | 186.17 g/mol |
Synonyms | 1H-[1]benzofuro[3,2-d]pyrimidin-4-one |
Melting Point | 277°C |
Density | 1.53 g/cm³ |
Storage Conditions | Sealed in dry, 2-8°C |
Planarity (RMS deviation) | 0.021 Å (core ring system) |
The exploration of 3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one derivatives originated in the late 20th century through analog-based drug discovery approaches targeting purine isosteres. Early synthetic efforts focused on exploiting the structural analogy between the benzo[4,5]furo[3,2-d]pyrimidine core and biologically relevant purines, particularly regarding hydrogen bonding patterns and electron distribution. This scaffold emerged as a versatile pharmacophore with initial investigations demonstrating antimicrobial and antiviral activities in structurally simplified derivatives [5]. Parallel research in materials science recognized its potential due to the conjugated electron system and thermal stability, though progress in this domain accelerated more recently [3].
A significant historical milestone occurred when crystallographic studies confirmed the near-perfect planarity of the fused ring system, with reported atomic root-mean-square deviations as low as 0.021 Å. This structural insight, obtained through X-ray diffraction analysis, revealed intramolecular C-H···O hydrogen bonds and weak C-H···π interactions that stabilize the crystalline architecture. These findings provided the foundation for understanding solid-state packing behavior essential for materials applications and ligand-receptor complementarity in drug design [5] [8]. The persistence of this scaffold in contemporary research stems from its synthetic versatility – allowing substitutions at positions 2, 3, 6, 7, 8, and 9 – enabling fine-tuning for diverse applications while retaining core electronic properties [4].
The 3H-benzo[4,5]furo[3,2-d]pyrimidin-4-one nucleus qualifies as a privileged structure due to its demonstrated ability to provide high-affinity ligands for multiple receptor classes through strategic substitution. Its significance stems from three key attributes: structural mimicry of purine nucleobases enabling kinase interactions, balanced hydrophilicity-lipophilicity (LogP ≈ 2.08), and multiple vectors for functionalization that modulate electronic properties without compromising core planarity. These characteristics enable diverse molecular recognition capabilities, particularly for ATP-binding sites in kinases, where the planar system facilitates π-stacking with phenylalanine residues while the carbonyl and imine groups form critical hydrogen bonds [2] [6].
The scaffold's privileged status is further evidenced by its close structural relationship to validated kinase inhibitor templates. Specifically, benzothieno[3,2-d]pyrimidin-4-ones – where the furan oxygen is replaced with sulfur – demonstrate exceptional potency against Pim kinases (sub-nanomolar Kᵢ values) with oral bioavailability exceeding 76% in murine models. This structural analogy highlights how minor modifications of the heteroatom profile can yield compounds with nanomolar activity against oncology targets while maintaining selectivity against broader kinase panels [2] [6]. Additionally, the scaffold's electron-transport capabilities and high triplet energy (demonstrated in OLED applications) provide dual utility in pharmaceutical and materials contexts, a rare characteristic among heterocyclic systems [4].
Table 2: Core Structure Comparison with Bioactive Analogues
Scaffold | Heteroatom Profile | Key Biological Activity | Notable Potency |
---|---|---|---|
3H-Benzo[4,5]furo[3,2-d]pyrimidin-4-one | O in furan ring | Kinase inhibition (indirect evidence) | N/A (foundational scaffold) |
3H-Benzo[4,5]thieno[3,2-d]pyrimidin-4-one | S in thiophene ring | Pim-1/Pim-2/Pim-3 kinase inhibition | Kᵢ = 0.5-3 nM; EC₅₀ = 1.7 µM (K562 cells) |
2-Butylamino-3-(4-fluorophenyl) derivative | F-phenyl at N3 | Antimicrobial/antiviral (structural studies) | Crystallographically characterized |
Tetraphenylsilyl-carbazole derivative | Si and N-carbazole | Electron-transport host (OLEDs) | EQE >20% at 1000 cd m⁻² |
CAS No.: 24622-61-5
CAS No.: 776994-64-0
CAS No.: 120-22-9
CAS No.: 8017-89-8
CAS No.: 33227-10-0